molecular formula C10H11NO3 B12910392 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 756765-09-0

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12910392
CAS No.: 756765-09-0
M. Wt: 193.20 g/mol
InChI Key: UFJAIWQUSKFOTF-UHFFFAOYSA-N
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Description

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 87856-51-7) is a cyclopropane-containing amino acid derivative with the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol . This compound features a trans-configuration and two defined stereocenters, contributing to its structural rigidity and specificity in research applications . As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), a fundamental precursor to the plant hormone ethylene, it serves as a valuable tool for probing plant biosynthetic pathways and physiological processes such as fruit ripening, floral senescence, and response to environmental stresses . Beyond its role in plant biology, ACC-based compounds are known to exhibit signaling activity in neuronal systems, acting as a partial agonist of the NMDA receptor, which opens avenues for neuropharmacological research . The structural core of cyclopropane-carboxylic acid is a key building block in organic and medicinal chemistry, often used in the synthesis of more complex molecules . Researchers can utilize this compound to study enzyme mechanisms, particularly in relation to ACC synthase and ACC oxidase, or as a scaffold for developing novel bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

756765-09-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-1-3-7(12)4-2-6/h1-4,8,12H,5,11H2,(H,13,14)

InChI Key

UFJAIWQUSKFOTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Cyclopropanation via Alkylation and Cyclization

A classical approach involves the alkylation of amino acid derivatives with electrophilic agents followed by intramolecular cyclization to form the cyclopropane ring. For example, starting from an amino acid ester derivative, reaction with dimethyl sulfate and an alkali metal alcoholate (e.g., sodium methylate) at elevated temperatures (80–150 °C) induces cyclization to form 1-acylamino-cyclopropane-carboxylic acid esters. Subsequent saponification with aqueous alkali hydroxide (e.g., calcium hydroxide) and acidification yields the amino-cyclopropane carboxylic acid hydrochloride salt. Finally, treatment with propylene oxide in methanol liberates the free amino acid as a crystalline product.

This method is notable for:

  • Avoiding hazardous reagents like diazomethane or carcinogenic 1,2-dibromoethane.
  • Achieving high yields (up to 98% for hydrochloride salt, 95% for free acid).
  • Operating under relatively mild conditions with common reagents.

Example Reaction Conditions:

Step Reagents/Conditions Temperature Yield (%)
Cyclization Dimethyl sulfate + sodium methylate 80–150 °C Not specified
Saponification Aqueous calcium hydroxide Reflux (12 h) 98 (hydrochloride)
Acidification & isolation Concentrated HCl, methanol, propylene oxide 0–20 °C 95 (free acid)

Hydrolysis of Isocyano-Cyclopropane Esters

Another documented route involves preparing 1-isocyano-cyclopropane-carboxylic acid esters from isocyano-acetic acid esters and 1,2-dibromoethane in the presence of strong bases like sodium hydride. Hydrolysis of these esters yields the amino-cyclopropane carboxylic acid derivatives. However, this method is less favored due to the carcinogenicity of 1,2-dibromoethane and the use of highly reactive bases.

Synthesis via Diazo Compounds (Historical)

Earlier literature describes the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropane-carboxylic acid esters. These esters are then saponified to the free acid. This method is limited by the toxicity and explosiveness of diazomethane and is generally avoided in modern synthesis.

Alternative Synthetic Routes for Related Cyclopropane Carboxylic Acids

Recent patents describe methods for synthesizing 1-hydroxycyclopropanecarboxylic acid derivatives involving:

  • Reaction of starting compounds in aqueous sulfuric acid with sodium nitrite catalysis.
  • Controlled temperature conditions (0–30 °C) for diazotization and subsequent transformations.
  • Extraction and purification steps involving ethyl acetate and drying agents.

While these methods focus on hydroxycyclopropanecarboxylic acids without the amino group or hydroxyphenyl substituent, they provide insight into scalable, efficient cyclopropane ring construction and functionalization.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Alkylation + Cyclization + Saponification Dimethyl sulfate, alkali metal alcoholate, aqueous hydroxide, propylene oxide High yield, avoids hazardous reagents Requires multiple steps, temperature control
Hydrolysis of Isocyano Esters Isocyano-acetic acid esters, 1,2-dibromoethane, strong base Direct route to esters Use of carcinogenic 1,2-dibromoethane
Diazomethane Pyrolysis Diazomethane, α-acylamino-acrylic acid esters Established method Toxic, explosive reagent
Sulfuric Acid/Sodium Nitrite Catalysis Aqueous sulfuric acid, sodium nitrite, ethyl acetate extraction Mild conditions, scalable Focused on hydroxycyclopropane acids, not amino derivatives

Research Findings and Practical Considerations

  • The alkylation and cyclization method is currently the most practical and safe for preparing 1-amino-cyclopropane-carboxylic acid derivatives, including those with hydroxyphenyl substituents, due to its high yield and avoidance of highly toxic reagents.
  • The stereochemistry of the cyclopropane ring can be controlled by the choice of starting materials and reaction conditions, which is critical for biological activity.
  • Protective group strategies are essential when working with hydroxyphenyl substituents to prevent side reactions during cyclopropanation and saponification.
  • Purification typically involves acid-base extraction, crystallization, and filtration to isolate the hydrochloride salt or free acid form.
  • Industrial scale-up would require optimization of solvent use, temperature control, and reagent stoichiometry to maximize yield and minimize waste.

Chemical Reactions Analysis

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

G Protein-Coupled Receptor Modulation
Recent studies have identified that derivatives of this compound can activate G protein-coupled receptors (GPCRs), specifically GPR88, which is implicated in several neurological disorders. For instance, a study demonstrated that certain analogs could effectively modulate GPR88 signaling pathways, suggesting potential therapeutic applications for treating conditions like alcohol addiction and other striatal-associated disorders .

Anticancer Properties
Research has indicated that compounds similar to 1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit anticancer properties. A study focused on the synthesis of novel glycinamides derived from this compound showed promising results in inhibiting cancer cell proliferation through selective apoptosis mechanisms .

Agricultural Applications

Plant Stress Response
In agricultural research, this compound has been explored for its role in enhancing plant resistance to environmental stressors. Studies have shown that this compound can improve plant resilience against drought and salinity by modulating phytohormonal pathways and promoting beneficial plant-bacteria interactions .

Growth Regulation
The compound has also been investigated for its effects on plant growth regulation. It acts as a signaling molecule that influences various physiological processes, including root development and nutrient uptake, thereby enhancing overall plant health and yield.

Case Study 1: GPR88 Agonists in Alcohol Addiction

A recent pharmacological study evaluated the effects of a series of compounds derived from this compound on alcohol consumption in rat models. The findings revealed that specific analogs significantly reduced alcohol self-administration without affecting locomotor activity, indicating their potential as therapeutic agents for alcohol use disorders .

Case Study 2: Enhancing Plant Resilience

In a controlled greenhouse experiment, the application of this compound was tested on soybean plants under drought conditions. Results showed a marked improvement in drought tolerance, with treated plants exhibiting higher rates of photosynthesis and improved water retention compared to control groups .

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to various biochemical compounds and can influence cellular processes through its interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Core

Aromatic Substituents
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties
1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid 565237-96-9 C₁₀H₁₁NO₃ 4-Hydroxyphenyl, amino 201.20 Polar, strong H-bond donor/acceptor
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid 1512778-52-7 C₁₁H₁₂O₃ 4-Hydroxyphenylmethyl 192.21 Increased steric bulk, reduced polarity
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid 16728-01-1 C₁₁H₁₂O₃ 4-Methoxyphenyl 192.21 Lipophilic, weaker H-bonding

Key Insights :

  • The 4-hydroxyphenyl group in the target compound enhances polarity and H-bonding capacity compared to methoxy or methyl-linked analogs.
  • The methyl spacer in 1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid reduces ring strain but diminishes direct electronic effects on the cyclopropane core .
Halogenated Derivatives
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 869970-64-9 C₁₀H₈ClFO₂ 4-Cl, 2-F-phenyl 214.62 Halogen-driven lipophilicity, potential for halogen bonding
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 1274902-10-1 C₁₁H₈F₄O₂ 2-F, 4-CF₃-phenyl 248.17 Strong electron-withdrawing effects, high metabolic stability

Key Insights :

  • Halogen substituents increase lipophilicity and may enhance membrane permeability compared to the polar hydroxyphenyl group.
  • The trifluoromethyl group in the latter compound introduces steric and electronic effects that could resist enzymatic degradation .
Amino and Carboxylic Acid Modifications
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ Boc-protected amino 201.22 Enhanced stability for synthetic intermediates
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 C₅H₆F₃NO₂ Trifluoromethyl, amino 181.10 Chirality-specific interactions, fluorinated metabolic resistance

Key Insights :

  • Boc protection of the amino group (e.g., 88950-64-5) is critical for synthetic routes but alters reactivity and solubility .

Cyclopropane vs. Larger Ring Analogs

Compound Name CAS Number Molecular Formula Ring Size Key Properties
2-Amino-1-hydroxycyclopentane-carboxylic acid N/A C₆H₁₁NO₃ Cyclopentane Reduced ring strain, increased conformational flexibility
1-Amino-1-cyclopropanecarboxylic acid 22059-21-8 C₄H₇NO₂ Cyclopropane High ring strain, rigid geometry

Key Insights :

  • Cyclopropane’s rigidity favors precise spatial positioning of functional groups, while cyclopentane derivatives offer flexibility for dynamic interactions .

Research Implications

  • Synthetic Utility : Derivatives like Boc-protected or halogenated analogs are valuable intermediates in medicinal chemistry, enabling tailored pharmacokinetic profiles .

Biological Activity

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (AHPC) is a cyclopropane derivative notable for its unique structural features, including an amino group and a hydroxyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with enzymes involved in neurotransmitter metabolism.

  • Chemical Formula : C₁₀H₁₁NO₃
  • Molecular Weight : Approximately 193.20 g/mol
  • CAS Number : 756765-09-0

AHPC's biological activity is primarily linked to its inhibition of the enzyme aromatic L-amino acid decarboxylase (AAAD), which plays a critical role in dopamine synthesis. This inhibition suggests potential therapeutic applications in managing neurological disorders, particularly Parkinson's disease, by modulating dopamine levels.

Inhibition of Aromatic L-Amino Acid Decarboxylase

Research indicates that AHPC exhibits significant inhibitory activity against AAAD. This enzyme is crucial for converting L-DOPA to dopamine, and its inhibition could lead to increased levels of L-DOPA in the brain, potentially alleviating symptoms of Parkinson's disease. Preliminary studies have shown promising results regarding AHPC's ability to inhibit this enzyme, suggesting further investigation into its therapeutic applications.

Interaction with Other Biological Systems

AHPC has also been studied for its effects on various metabolic pathways. Its structural similarities with other compounds indicate that it may interact with additional targets beyond AAAD. For instance, compounds derived from cyclopropane structures often exhibit diverse biological properties ranging from antimicrobial to anticancer activities .

Study on Neurotransmitter Modulation

A study focused on the effects of AHPC on neurotransmitter levels demonstrated that treatment with AHPC resulted in altered dopamine metabolism in animal models. The findings suggested that AHPC could serve as a potential adjunct therapy for enhancing dopaminergic function in Parkinsonian models.

Plant Interaction Studies

AHPC has also been investigated for its role in plant biology, particularly its effects on stress resistance in crops like maize (Zea mays). Research findings indicated that AHPC enhances maize resistance against pathogenic attacks and drought stress, showcasing its potential agricultural applications .

Data Tables

Biological Activity Target/Effect Study Findings
Inhibition of AAADModulates dopamine synthesisSignificant inhibition observed in vitro
Enhancement of plant stress resistanceImproves maize resilience against pathogensIncreased yield and productivity reported
Potential neuroprotective effectsMay alleviate Parkinson's symptomsAltered neurotransmitter levels in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated precursors using reagents like diazomethane or transition-metal catalysts. The hydroxyphenyl group is introduced via coupling reactions (e.g., Suzuki-Miyaura) or derived from tyrosine analogues. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, followed by purification via recrystallization or chiral HPLC. Structural confirmation requires 1^1H/13^13C NMR and X-ray crystallography to verify the cyclopropane ring geometry and substituent positions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (500 MHz, D2_2O) identifies aromatic protons (δ 6.8–7.2 ppm) and cyclopropane protons (δ 1.2–2.0 ppm). 13^13C NMR confirms carboxyl (δ 170–175 ppm) and cyclopropane carbons (δ 15–25 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C10_{10}H11_{11}NO3_3: 193.21 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect enantiomeric excess using chiral stationary phases .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A).
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H315/H319/H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to ecotoxicity (GHS H413) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s interaction with ACC deaminase, and what experimental approaches are used to study these interactions?

  • Methodological Answer : The strained cyclopropane ring acts as a transition-state analogue, competitively inhibiting ACC deaminase. Kinetic studies involve:

  • Enzyme Assays : Monitor NADH oxidation spectrophotometrically (340 nm) to determine KiK_i values.
  • X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding pockets (e.g., hydrophobic interactions with the hydroxyphenyl group).
  • Site-Directed Mutagenesis : Test residues critical for substrate recognition (e.g., Arg 289 in Pseudomonas spp. ACC deaminase) .

Q. What strategies resolve discrepancies in reported stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-Dependent Studies : Use buffered solutions (pH 3–9) to identify hydrolysis-prone conditions.
  • Spectroscopic Monitoring : Track cyclopropane ring opening via 1^1H NMR (disappearance of δ 1.5 ppm signals) or IR (loss of C-C stretching at 1000 cm1^{-1}) .

Q. How is this compound utilized in studying ethylene biosynthesis pathways in plants?

  • Methodological Answer :

  • Plant Models : Treat Arabidopsis thaliana with the compound and quantify ethylene production via gas chromatography (GC).
  • Gene Expression Analysis : Use RT-PCR to measure ACC oxidase (ACO) and ACC synthase (ACS) mRNA levels under stress (e.g., hypoxia, salinity).
  • Isotopic Labeling : 14^{14}C-labeled ACC tracks metabolic flux to ethylene and secondary products (e.g., 1-malonyl-ACC) .

Q. What experimental designs mitigate variability in bioactivity assays for this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use fixed concentrations (e.g., 0.1–100 µM) in triplicate, with positive controls (e.g., aminocyclopropane derivatives).
  • Cell-Based Assays : Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders.
  • Statistical Modeling : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address batch-to-batch variability .

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